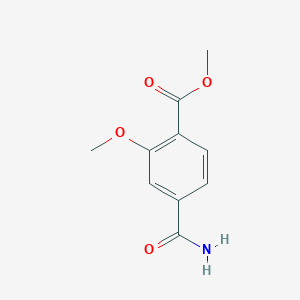![molecular formula C16H22Cl2N2O4 B6242377 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers CAS No. 2206360-84-9](/img/no-structure.png)
4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mixture of diastereomers . It is used in the preparation of various Morpholine based pharmaceuticals . It is also an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 377.26 . More specific physical and chemical properties are not provided in the sources retrieved.Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound involves the reaction of 4-nitrophenylmorpholin-3-one with bis(3-chloro-2-hydroxypropyl)amine in the presence of a reducing agent to form the desired product.", "The reaction is carried out under mild conditions to ensure the formation of the desired diastereomers.", "The product is then purified using column chromatography to obtain a mixture of diastereomers." ], "Starting Materials": [ "4-nitrophenylmorpholin-3-one", "bis(3-chloro-2-hydroxypropyl)amine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenylmorpholin-3-one and bis(3-chloro-2-hydroxypropyl)amine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, purify the product using column chromatography to obtain a mixture of diastereomers.", "Step 5: Analyze the product using NMR, IR, and other suitable techniques to confirm the structure and purity of the product." ] } | |
CAS-Nummer |
2206360-84-9 |
Produktname |
4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers |
Molekularformel |
C16H22Cl2N2O4 |
Molekulargewicht |
377.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



